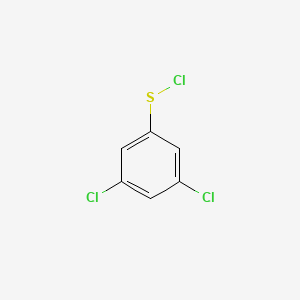
3,5-Dichlorobenzenesulfenyl chloride
Cat. No. B8560641
M. Wt: 213.5 g/mol
InChI Key: AHQRTNSRMYQNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07087764B2
Procedure details


The compound (13) (250 mg, 0.91 mmol) was dissolved in N,N-dimethylformamide (4 ml). The solution was cooled down to −30° C. under nitrogen atmosphere. To the solution were added, alternately each four time, a solution of the compound (3) (77 mg, 0.36 mmol) in toluene (150 mg) and a solution of triethylamine (36 mg, 0.36 mg) in toluene (150 mg), and additionally added a solution of the compound (3) (77 mg, 0.36 mmol) in toluene (150 mg). The reaction mixture was stirred at −30° C. for 30 minutes, and ethyl acetate and aqueous sodium hydrogen carbonate were added thereto. The objective (14) was extracted into the ethyl acetate layer. Diluted aqueous hydrochloric acid was added to the ethyl acetate layer to transfer the objective compound into the aqueous layer. The aqueous solution was neutralized by aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give oily residue. The oily residue was dissolved in methanol (0.9 ml), and water (0.7 ml) was added dropwise thereto for 1–2 minutes at room temperature for crystallization. The suspension was stirred for 30 minutes at room temperature, additionally for 30 minutes under ice-cooling, filtered, washed with 50% aqueous methanol, and dried to yield the objective (14) (250 mg) as a white crystal. Yield 61%.




Name
compound ( 13 )
Quantity
250 mg
Type
reactant
Reaction Step Four








Name
Yield
61%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[N:7]([CH2:14][C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[CH:8]=[C:9]([CH:11]([CH3:13])[CH3:12])[N:10]=1)(=[O:3])[NH2:2].[Cl:21][C:22]1[CH:23]=[C:24]([S:29]Cl)[CH:25]=[C:26]([Cl:28])[CH:27]=1.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>CN(C)C=O.C1(C)C=CC=CC=1.CO.O.C(OCC)(=O)C>[C:1]([O:4][CH2:5][C:6]1[N:7]([CH2:14][C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[C:8]([S:29][C:24]2[CH:25]=[C:26]([Cl:28])[CH:27]=[C:22]([Cl:21])[CH:23]=2)=[C:9]([CH:11]([CH3:13])[CH3:12])[N:10]=1)(=[O:3])[NH2:2] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
compound ( 13 )
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(=O)OCC=1N(C=C(N1)C(C)C)CC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
77 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)SCl
|
|
Name
|
|
|
Quantity
|
36 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
77 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)SCl
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at −30° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the solution were added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The objective (14) was extracted into the ethyl acetate layer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Diluted aqueous hydrochloric acid was added to the ethyl acetate layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give oily residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 1–2 minutes at room temperature for crystallization
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The suspension was stirred for 30 minutes at room temperature, additionally for 30 minutes under ice-
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 50% aqueous methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(=O)OCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 250 mg | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 153.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
